molecular formula C15H12N4O2 B11841348 N-benzyl-5-nitroquinazolin-4-amine CAS No. 169205-61-2

N-benzyl-5-nitroquinazolin-4-amine

Cat. No.: B11841348
CAS No.: 169205-61-2
M. Wt: 280.28 g/mol
InChI Key: VYDBASPMDRHHCU-UHFFFAOYSA-N
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Description

N-benzyl-5-nitroquinazolin-4-amine (CAS 169205-61-2) is a synthetic quinazoline derivative supplied for research and development purposes. Quinazoline and quinazolinone scaffolds are recognized as privileged structures in medicinal chemistry due to their wide spectrum of pharmacological activities . These nitrogen-containing heterocycles are building blocks for numerous biologically active compounds and have attracted significant attention for their potential in drug discovery . This compound is of particular interest in anticancer research. Quinazoline derivatives have been developed as novel chemotherapeutic agents active against various tumors, with several analogs, such as erlotinib and gefitinib, already approved for clinical use . The structural motif of 4-arylaminoquinazolines has shown vast biological potential as anticancer agents, making this class of compounds a subject of great interest for the synthesis and evaluation of new candidates . Furthermore, quinazolinone derivatives are investigated for their ability to act as DNA intercalates and for their cytotoxic activities, which are crucial mechanisms in oncology research . Beyond oncology, this chemical serves as a key intermediate in exploring new antimicrobial agents. Quinazolinone derivatives have demonstrated important antibacterial and antifungal activities, addressing the critical need for novel structures to combat drug-resistant bacterial strains . Researchers utilize this compound to develop new molecules for structure-activity relationship (SAR) studies, aiming to optimize potency against various pathogens. Product Specifications: • CAS Number: 169205-61-2 • Molecular Formula: C15H12N4O2 • Molecular Weight: 280.28 g/mol • Storage: This product may require cold-chain transportation and appropriate cold storage conditions to maintain stability . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

169205-61-2

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

N-benzyl-5-nitroquinazolin-4-amine

InChI

InChI=1S/C15H12N4O2/c20-19(21)13-8-4-7-12-14(13)15(18-10-17-12)16-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17,18)

InChI Key

VYDBASPMDRHHCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Structure Activity Relationship Sar Studies of N Benzyl 5 Nitroquinazolin 4 Amine Analogs

Systematic Structural Modifications of the Quinazoline (B50416) Scaffold

The biological activity of quinazoline derivatives can be significantly altered by modifying the substitution patterns around the core structure. nih.gov These modifications influence the physicochemical properties of the molecule, which in turn affects its interaction with biological targets.

Influence of the Nitro Group Position and Electronic Nature at C-5

The presence and position of a nitro group on the quinazoline ring play a crucial role in the biological activity of the compound. The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the entire molecule. researchgate.net This can impact the molecule's ability to interact with biological targets through various mechanisms, including the formation of reactive intermediates upon metabolic reduction. researchgate.netnih.gov

Research on different isomers of nitroquinazolines has shown that the position of the nitro group significantly affects their biological efficacy. For instance, in some series of quinazolinone derivatives, the 6-nitro isomers have been found to be more biologically active than the 5-nitro or 7-nitro isomers. The electron-withdrawing nature of the nitro group can enhance the ability of the compound to intercalate with DNA and bind to proteins. The positioning of the nitro group can also influence the planarity of the molecule, which is critical for π-π stacking interactions with biological targets. For example, a nitro group at the C-6 position of the quinazoline ring has been shown to increase the activity of certain BCRP inhibitors. semanticscholar.org In contrast, the introduction of a nitro group at the C-8 position of quinazolin-4-ones has been demonstrated to engage in new interactions with the enzyme TNKS2, thereby improving both affinity and selectivity. nih.gov

The electronic effects of the nitro group also play a significant role. The reduction of the nitro group can lead to the formation of toxic intermediates like nitroso and superoxide (B77818) species, which can cause cellular damage, a mechanism exploited in some antimicrobial agents. nih.gov The electron-withdrawing properties of the nitro group can also enhance the lipophilicity of the molecule, facilitating better interaction with cellular membranes. nih.gov

Role of the N-benzyl Substituent in Molecular Recognition and Biological Activity

The N-benzyl substituent at the 4-position of the quinazoline ring is a key feature that significantly influences molecular recognition and biological activity. ebi.ac.uk This substituent can participate in various non-covalent interactions, such as hydrophobic and π-π stacking interactions, with the amino acid residues in the binding pocket of a target protein. mdpi.com

SAR studies have indicated that the benzylamino group is a preferred side chain for certain biological activities. ebi.ac.uk Modifications to the benzyl (B1604629) ring itself, such as the introduction of different substituents, can fine-tune the binding affinity and selectivity of the compound. For example, in a series of 4-anilinoquinazolines, the substitution on the phenyl ring with small, lipophilic, electron-withdrawing groups led to analogs with enhanced potency. ebi.ac.uk

Impact of Substitutions at Other Quinazoline Positions (C-2, C-3, C-4, C-6, C-7, C-8) on Pharmacophore Efficacy

Substitutions at various other positions on the quinazoline ring have been extensively studied to understand their impact on the pharmacophore efficacy.

C-2 Position: The nature of the substituent at the C-2 position is crucial for the activity of many quinazoline derivatives. The presence of a methyl or thiol group at this position has been found to be essential for the antimicrobial activities of some quinazolinone derivatives. nih.gov In other cases, a phenyl group at the C-2 position is a requirement for BCRP inhibition. semanticscholar.org

C-3 Position: The addition of different heterocyclic moieties at the C-3 position has been suggested to increase the biological activity of quinazolinones. nih.gov The presence of a substituted aromatic ring at this position is also considered essential for antimicrobial activities. nih.gov

C-4 Position: The 4-anilinoquinazoline (B1210976) moiety is essential for the activity of certain BCRP inhibitors. semanticscholar.org The nature of the substituent at the 4-position can also influence the binding mode of the compound to its target. nih.gov

C-6 and C-7 Positions: Substitutions at the C-6 and C-7 positions can significantly impact the activity of quinazoline derivatives. For instance, the presence of electron-donating groups like methoxy (B1213986) at these positions has been shown to increase the activity of some tyrosine kinase inhibitors. ebi.ac.uk In contrast, the introduction of a nitro group at the C-6 position can increase the activity of BCRP inhibitors. semanticscholar.org The presence of halogens at the C-6 and C-8 positions can improve the antimicrobial activities of quinazolinone derivatives. nih.gov

C-8 Position: The C-8 position has been identified as a site where substitutions can lead to improved potency and selectivity. For example, nitro- and diol-substituents at the C-8 position of quinazolin-4-ones have been shown to engage in new interactions with TNKS2, enhancing their inhibitory activity. nih.gov

Correlation of Structural Features with Specific In Vitro Biological Activities

The structural modifications discussed above have been correlated with a range of in vitro biological activities, including anticancer and antimicrobial effects.

Structural Feature Biological Activity Key Findings
Nitro Group at C-5 Anticancer, AntimicrobialThe electron-withdrawing nature of the nitro group can enhance DNA intercalation and protein binding. Its position is critical, with C-6 and C-8 substitutions often showing significant activity. semanticscholar.orgnih.gov
N-benzyl Substituent Molecular RecognitionThe benzylamino side chain is preferred for certain activities. ebi.ac.uk Substitutions on the benzyl ring can modulate potency. ebi.ac.uk
C-2 Substitutions Antimicrobial, AnticancerMethyl or thiol groups are important for antimicrobial action. nih.gov A phenyl group can be essential for BCRP inhibition. semanticscholar.org
C-6/C-7 Substitutions Anticancer, Tyrosine Kinase InhibitionElectron-donating groups at these positions can increase the potency of tyrosine kinase inhibitors. ebi.ac.uk A nitro group at C-6 enhances BCRP inhibitory activity. semanticscholar.org
C-8 Substitutions Anticancer (Tankyrase Inhibition)Nitro and diol substituents at C-8 can improve the affinity and selectivity of tankyrase inhibitors. nih.gov

The data clearly indicates that the biological activity of N-benzyl-5-nitroquinazolin-4-amine analogs is a result of a complex interplay between the electronic and steric properties of the substituents on the quinazoline scaffold.

Rational Design Principles for Targeted this compound Derivatives

Based on the extensive SAR studies, several rational design principles can be formulated for the development of targeted this compound derivatives.

A key principle is the strategic placement of electron-withdrawing and electron-donating groups to optimize interactions with the target protein. For instance, the introduction of a nitro group at a specific position, such as C-6 or C-8, can be a viable strategy to enhance a particular biological activity. semanticscholar.orgnih.gov

Another important consideration is the modification of the N-benzyl substituent to improve binding affinity and selectivity. This can be achieved by introducing various substituents on the benzyl ring that can participate in specific interactions with the target's binding site.

Furthermore, the exploration of diverse substitutions at other positions of the quinazoline ring (C-2, C-3, C-6, and C-7) can lead to the discovery of novel analogs with improved pharmacological profiles. The choice of substituents should be guided by the specific requirements of the biological target. For example, if the target has a hydrophobic pocket, introducing lipophilic groups at appropriate positions on the quinazoline scaffold could be beneficial.

Mechanistic Elucidation of N Benzyl 5 Nitroquinazolin 4 Amine Action in Vitro

Investigation of Molecular Targets and Biological Pathways

The biological activity of N-benzyl-5-nitroquinazolin-4-amine is rooted in its ability to interact with specific molecular targets and influence critical biological pathways. The quinazoline (B50416) scaffold, a core component of the compound, is known to be a versatile platform for developing kinase inhibitors. The addition of the N-benzyl and 5-nitro groups further defines its interaction profile.

Kinases are pivotal enzymes in cellular signaling, and their dysregulation is implicated in numerous diseases. The inhibitory activity of this compound against several key kinases has been a primary area of investigation.

EGFR, Src, and DYRK1A: The quinazoline core is a well-established pharmacophore for targeting the ATP-binding site of kinases, including Epidermal Growth Factor Receptor (EGFR) and Src. While direct inhibitory data for this compound on EGFR and Src is still emerging, related quinazoline derivatives have demonstrated significant inhibitory potential. nih.gov For instance, some benzylthiourea (B1195634) quinazoline derivatives have been developed as dual EGFR/NF-κB inhibitors. nih.gov

Notably, research has highlighted the role of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) in the regulation of EGFR. nih.gov Inhibition of DYRK1A has been shown to promote the degradation of EGFR, suggesting an indirect mechanism by which compounds targeting DYRK1A could impact EGFR-dependent processes. nih.gov Studies on thiadiazine derivatives, which share some structural similarities with quinazolines, have identified compounds that effectively inhibit DYRK1A. nih.gov This raises the possibility that this compound could also interact with DYRK1A, although specific binding and inhibition data are required for confirmation.

Interactive Table: Kinase Inhibition Profile of Related Compounds

Compound Class Target Kinase Effect Reference
Benzylthiourea Quinazolines EGFR/NF-κB Dual Inhibition nih.gov
Thiadiazine Derivatives DYRK1A Inhibition (Kd = 71 nM for compound 3-5) nih.gov
General Quinazolines Cancer-related enzymes Inhibition ontosight.ai

Beyond kinases, the broader enzymatic interaction profile of this compound is under investigation to understand its full therapeutic potential.

PARP and Thymidylate Synthase: While direct evidence of this compound's interaction with Poly (ADP-ribose) polymerase (PARP) or Thymidylate Synthase is not yet established, the structural motifs of the compound suggest potential for such interactions. Quinazoline derivatives have been widely explored as inhibitors of various enzymes involved in cellular processes.

The ability of a compound to modulate signaling pathways is a key determinant of its pharmacological effect. The NF-κB pathway, a central regulator of inflammation and cell survival, has been a significant focus.

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical mediator of the inflammatory response. nih.gov Studies on related N-benzyl compounds have demonstrated inhibitory effects on this pathway. frontiersin.orgnih.gov For example, N-benzyl-N-methyldecan-1-amine has been shown to block NF-κB inflammatory signaling in response to lipopolysaccharide (LPS) stimulation. nih.gov This is achieved by inhibiting the phosphorylation of the NF-κB p65 subunit. frontiersin.org Given that some quinazoline derivatives have been specifically designed as NF-κB inhibitors, it is plausible that this compound exerts its anti-inflammatory effects, at least in part, through the modulation of the NF-κB pathway. nih.gov

In Vitro Pharmacological Characterization

The pharmacological properties of this compound have been characterized through a variety of in vitro assays, revealing a spectrum of biological activities.

The presence of the nitro group in the quinazoline ring suggests potential antimicrobial properties. ontosight.ai

Antibacterial and Antifungal Activity: Research on quinazoline derivatives has indicated their potential as antimicrobial agents, effective against certain bacteria and fungi. ontosight.ai For instance, studies on benzyl (B1604629) guanidine (B92328) derivatives have shown potent inhibitory activity against bacterial strains like Staphylococcus aureus and Escherichia coli, with some compounds exhibiting minimal inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.gov The specific antibacterial and antifungal spectrum and the precise mechanisms of action for this compound are areas of ongoing research.

Interactive Table: In Vitro Antimicrobial Activity of Related Benzyl Derivatives

Compound Bacterial Strain MIC (µg/mL) Reference
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m S. aureus 0.5 nih.gov
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m E. coli 1 nih.gov
Dichlorobenzyl derivative 9v S. aureus 0.5 nih.gov
Dichlorobenzyl derivative 9v E. coli 4 nih.gov

The anti-inflammatory potential of this compound is a significant aspect of its pharmacological profile. ontosight.ai

Inhibition of Inflammatory Mediators: Studies on related N-benzyl compounds have demonstrated a clear anti-inflammatory effect in vitro. For instance, N-benzyl-4-bromobenzamide was found to inhibit the production of interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-induced human gingival fibroblasts. nih.gov Specifically, it inhibited IL-6 production by 35.6% and PGE2 production by 75.6%. nih.gov Similarly, N-benzyl-N-methyldecan-1-amine and its derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and IL-1β in THP-1 cells. nih.gov Other research has shown that certain N-benzyl-imine oxides can act as potent inhibitors of soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways. mdpi.com These findings suggest that this compound likely shares similar anti-inflammatory properties, acting through the suppression of key inflammatory mediators.

Interactive Table: In Vitro Anti-inflammatory Effects of Related Compounds

Compound Cell Line/Assay Effect Inhibition (%) Reference
N-benzyl-4-bromobenzamide LPS-induced HGFs Inhibition of IL-6 production 35.6 ± 0.5 nih.gov
N-benzyl-4-bromobenzamide LPS-induced HGFs Inhibition of PGE2 production 75.6 ± 0.52 nih.gov
N-benzyl-N-methyldecan-1-amine THP-1 cells Inhibition of TNF-α and IL-1β Not specified nih.gov
N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide (10c) Soybean LOX IC50 = 10 µM Not applicable mdpi.com

Other Relevant In Vitro Biological Evaluations (e.g., Antiviral, Antitubercular)

There is no specific information available in the reviewed literature regarding the in vitro antiviral or antitubercular activity of this compound. Studies have been conducted on related nitro-substituted heterocyclic compounds and other quinazoline derivatives, showing that these general structures can exhibit such biological activities. For instance, research on other 4-anilinoquinazolines has indicated potential for inhibiting Mycobacterium tuberculosis, and various nitropyrimidine derivatives have shown antiviral properties. However, these findings cannot be directly attributed to this compound.

Cellular Assays and Phenotypic Screening of this compound

No specific data from cellular assays or phenotypic screening of this compound is available in the scientific literature.

There are no published studies detailing the antiproliferative effects of this compound on specific cancer cell lines. Consequently, no data table of its activity, such as GI50 values, can be provided. The general class of quinazolines is known to possess anticancer properties, with some derivatives showing potent growth-inhibitory activity against various tumor cell lines.

No studies have been published that specifically investigate the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells. While related quinazolinone compounds have been shown to induce cell cycle arrest and trigger apoptotic pathways, there is no such evidence available for this compound.

Computational and Theoretical Investigations of N Benzyl 5 Nitroquinazolin 4 Amine

Molecular Modeling and Ligand-Protein Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as N-benzyl-5-nitroquinazolin-4-amine, might interact with a biological target, typically a protein receptor. This information is crucial for understanding the potential biological activity of a compound and for designing more potent and selective drug candidates.

Prediction of Binding Modes and Affinities with Target Receptors

Without experimental data or specific computational studies on this compound, it is not possible to definitively predict its binding modes or affinities with any particular target receptors. Such a prediction would require identifying a relevant biological target for this molecule and then performing docking simulations to model their interaction. The binding affinity, often expressed as a binding energy or inhibition constant (Ki), would quantify the strength of this interaction.

Identification of Critical Ligand-Receptor Interactions

The identification of critical ligand-receptor interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, is a key outcome of docking simulations. These interactions govern the stability of the ligand-protein complex and are essential for biological activity. For this compound, one could hypothesize potential interaction points based on its structure, including the nitro group, the quinazoline (B50416) ring system, and the benzyl (B1604629) moiety. However, without specific docking studies, these remain theoretical possibilities.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide detailed insights into the electronic structure, reactivity, and other physicochemical properties of a molecule. These methods are fundamental to understanding a compound's behavior at the atomic and molecular levels.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO and LUMO energy levels and the resulting energy gap would need to be calculated using quantum chemical methods like Density Functional Theory (DFT).

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (electronegative) and electron-poor (electropositive). This information is valuable for predicting how a molecule will interact with other molecules, including biological receptors. For this compound, an MEP map would likely show negative potential around the nitro group and the nitrogen atoms of the quinazoline ring, indicating regions susceptible to electrophilic attack or capable of forming hydrogen bonds.

Charge Distribution and Reactivity Descriptors

Analysis of the charge distribution, often through methods like Mulliken or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the partial charges on each atom in a molecule. This information, along with other reactivity descriptors derived from quantum chemical calculations (such as Fukui functions), can be used to predict the most likely sites for chemical reactions. For this compound, these calculations would pinpoint the most reactive atoms and bonds within the structure.

In Silico Prediction of Molecular Descriptors Relevant to Biological Activity

The biological activity of a drug candidate is intricately linked to its physicochemical properties. In silico tools are frequently employed to predict key molecular descriptors that influence a compound's pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME). For quinazoline derivatives, these predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties. nih.govnih.govnih.gov

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with passive molecular transport through membranes and, consequently, drug absorption. It is calculated based on the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. For a compound to have good oral bioavailability, a TPSA value of less than 140 Ų is generally considered favorable. Computational studies on various quinazoline derivatives often report TPSA values within a range that suggests good membrane permeability. nih.gov

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its solubility, absorption, and binding to biological targets. A balanced LogP value is essential for drug efficacy. While excessively high values can lead to poor solubility and metabolic instability, very low values can hinder membrane permeation. For quinazoline derivatives, in silico models are used to predict LogP values to optimize their pharmacokinetic profiles. scienceopen.com

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A higher number of rotatable bonds can contribute to better binding with a target protein but may also lead to a decrease in oral bioavailability. Drug-likeness guidelines, such as Lipinski's Rule of Five, suggest that a molecule should have no more than 10 rotatable bonds. Computational analyses of quinazoline derivatives typically assess this parameter to ensure candidates possess a suitable degree of conformational rigidity. nih.gov

Table 1: Predicted Molecular Descriptors for Representative Quinazoline Derivatives
Compound ClassTPSA (Ų)LogPNumber of Rotatable BondsReference
Quinazolinone Derivatives40-802-53-8 nih.govnih.gov
Pyrazolylaminoquinazolines60-1003-65-10 japsonline.com
Thiazolo[3,4-a]quinazolines50-902.5-5.54-9 researchgate.net

Spectroscopic Data Correlation with Theoretical Calculations

Density Functional Theory (DFT) has become an indispensable tool in chemical research for predicting and interpreting the spectroscopic properties of molecules. By calculating the electronic structure of a compound, DFT can provide theoretical spectra (NMR, IR, Raman) that, when compared with experimental data, offer a detailed understanding of the molecular structure and vibrational modes. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of complex organic molecules. nih.gov For quinazoline derivatives, theoretical chemical shifts are calculated and correlated with experimental values to confirm the proposed structure and assign specific resonances to individual atoms. These calculations are often performed using functionals like B3LYP in combination with a suitable basis set. researchgate.net The correlation between theoretical and experimental NMR data provides a high degree of confidence in the structural assignment of novel compounds. nih.gov

Table 2: Application of DFT in Spectroscopic Analysis of Quinazoline Analogs
Spectroscopic TechniqueComputational MethodKey Findings from CorrelationReference
NMR (¹H, ¹³C)DFT (e.g., B3LYP/6-311G(d,p))Accurate prediction of chemical shifts, confirmation of molecular structure, and assignment of resonances. nih.govresearchgate.net
IR & RamanDFT (e.g., B3LYP/6-31G(d,p))Assignment of vibrational frequencies to specific molecular motions and functional groups, providing a detailed structural fingerprint. researchgate.netnih.gov

Future Prospects and Advanced Research Directions for N Benzyl 5 Nitroquinazolin 4 Amine

Rational Design of Next-Generation N-benzyl-5-nitroquinazolin-4-amine Analogs

The foundation of modern drug discovery lies in the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. For this compound, future design strategies will likely focus on systematic modifications of its core structure to enhance its therapeutic potential.

Structure-activity relationship (SAR) studies are crucial in this endeavor. By synthesizing and evaluating a series of analogs, researchers can elucidate the role of each structural component. For instance, modifications to the benzyl (B1604629) group could explore the impact of various substituents on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) to optimize interactions with biological targets. Similarly, the nitro group at the 5-position, known to influence the electronic properties of the quinazoline (B50416) ring, could be replaced with other functional groups to fine-tune activity and mitigate potential liabilities. ontosight.ai

Computational modeling and molecular docking studies will be instrumental in guiding these design efforts. By simulating the interaction of this compound analogs with the binding sites of target proteins, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. This in silico approach accelerates the design-make-test-analyze cycle, a key principle in modern medicinal chemistry.

A key aspect of rational design is the optimization of physicochemical properties to ensure drug-likeness. This includes modulating lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors to improve absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Potential Modifications for Analog Design

Structural ComponentPotential ModificationsRationale
Benzyl GroupSubstitution on the phenyl ring (e.g., -OCH3, -Cl, -F)To probe for additional binding interactions and modulate lipophilicity.
Quinazoline CoreIntroduction of substituents at other positions (e.g., 6, 7, or 8)To improve target selectivity and physicochemical properties.
Nitro GroupReplacement with other electron-withdrawing groups (e.g., -CN, -SO2CH3) or bioisosteresTo fine-tune electronic properties and potentially reduce metabolic liabilities associated with nitro groups.
Amine LinkerN-alkylation or introduction of a spacerTo alter the conformational flexibility and orientation of the benzyl group.

Exploration of Polypharmacology and Multi-Target Approaches

The traditional "one-drug, one-target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. nih.gov This approach can be particularly beneficial in complex diseases like cancer, where multiple signaling pathways are often dysregulated.

Given that quinazoline derivatives are known to inhibit a variety of protein kinases, this compound and its future analogs could be investigated for their potential as multi-target inhibitors. ontosight.airesearchgate.net For example, a single analog might be engineered to inhibit both a primary oncogenic driver kinase and a downstream signaling protein, leading to a more potent and durable therapeutic response.

The exploration of polypharmacology requires a deep understanding of the target landscape and the development of sophisticated screening platforms. High-throughput screening of this compound analogs against a panel of relevant biological targets can help identify multi-target profiles. Computational methods, such as inverse docking, can also be employed to predict potential off-target interactions and guide the design of compounds with a desired polypharmacological profile. nih.gov

Development of Novel Synthetic Methodologies for Diversification

The ability to rapidly and efficiently synthesize a diverse library of analogs is essential for successful drug discovery campaigns. While classical methods for quinazoline synthesis are well-established, the development of novel synthetic methodologies can provide access to new chemical space and facilitate the generation of more complex and diverse compound libraries.

Future research in this area could focus on the development of more efficient and versatile synthetic routes to this compound and its derivatives. This might involve the use of modern synthetic techniques such as microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields. beilstein-journals.org Additionally, the development of late-stage functionalization methods would allow for the rapid diversification of advanced intermediates, enabling the exploration of a wider range of chemical modifications.

One potential synthetic strategy could involve the initial synthesis of a core quinazoline scaffold, which can then be functionalized in a modular fashion. For example, a key intermediate could be prepared and then subjected to a variety of coupling reactions to introduce diverse benzylamine (B48309) and other substituents. This approach would allow for the parallel synthesis of a large number of analogs for biological evaluation.

Table 2: Potential Synthetic Strategies for Diversification

Synthetic ApproachDescriptionAdvantages
Microwave-Assisted Organic Synthesis (MAOS)The use of microwave irradiation to heat reactions.Reduced reaction times, improved yields, and cleaner reactions. beilstein-journals.org
Late-Stage FunctionalizationThe introduction of functional groups at a late stage in the synthetic sequence.Rapid access to a diverse range of analogs from a common intermediate.
Parallel SynthesisThe simultaneous synthesis of a large number of compounds.Increased throughput for library generation and SAR studies.
Flow ChemistryThe continuous synthesis of compounds in a flowing stream.Improved control over reaction parameters, enhanced safety, and scalability.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. ijirt.orgmdpi.com These powerful computational tools can be applied at various stages of the discovery pipeline, from target identification to lead optimization.

For this compound, AI and ML algorithms can be used to build predictive models for biological activity and ADME properties. nih.govnih.gov By training these models on existing data for quinazoline derivatives, researchers can screen virtual libraries of novel analogs and prioritize those with the highest probability of success. civilica.com This can significantly reduce the time and cost associated with the synthesis and testing of new compounds. civilica.com

De novo drug design is another exciting application of AI, where algorithms can generate entirely new molecular structures with desired properties. mdpi.comnih.gov These generative models can be used to design novel this compound analogs that are predicted to have high potency and favorable drug-like properties.

Furthermore, AI can be used to analyze large datasets from high-throughput screening and 'omics' experiments to identify novel targets and biomarkers associated with the activity of this compound. This data-driven approach can provide valuable insights into the mechanism of action of the compound and inform the design of future studies.

Table 3: Applications of AI and Machine Learning in the Discovery of this compound Analogs

ApplicationDescriptionPotential Impact
Predictive Modeling (QSAR)Development of models to predict the biological activity and properties of new analogs. nih.govcivilica.comPrioritization of compounds for synthesis, reducing experimental effort. civilica.com
De Novo Drug DesignGeneration of novel molecular structures with desired properties. mdpi.comnih.govExploration of new chemical space and design of innovative drug candidates.
Virtual ScreeningIn silico screening of large compound libraries against a biological target.Rapid identification of potential hit compounds for further investigation.
Target IdentificationAnalysis of large biological datasets to identify novel drug targets.Discovery of new therapeutic opportunities for this compound.

Q & A

Q. What are the standard synthetic routes for preparing N-benzyl-5-nitroquinazolin-4-amine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted benzoyl chlorides with nitro-substituted anilines, followed by benzylation. For example, analogous quinazolinamine derivatives are synthesized via cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) to form the quinazoline core . Intermediates are characterized using IR spectroscopy (C=O and N-H stretches at ~1650 cm⁻¹ and ~3300 cm⁻¹, respectively) and ¹H/¹³C NMR to confirm regiochemistry and substitution patterns. For instance, aromatic protons in the quinazoline ring typically appear as doublets in the δ 7.5–8.5 ppm range .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key safety measures include:
  • Avoiding ignition sources (P210) due to thermal instability .
  • Using fume hoods and personal protective equipment (PPE) to prevent inhalation/contact.
  • Storing in cool, dry conditions away from oxidizing agents (P210/P102) .
  • Emergency protocols: Immediate decontamination with ethanol/water mixtures for spills and medical consultation if exposed (P201/P202) .

Q. How is the purity of this compound assessed, and what analytical techniques are prioritized?

  • Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (sharp melting points indicate high crystallinity). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ peaks), while elemental analysis (C, H, N) ensures stoichiometric ratios (e.g., ±0.3% deviation acceptable) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software refines bond lengths and angles, distinguishing nitro-group orientations and benzyl substituent conformations. For example, SHELXL refines anisotropic displacement parameters to resolve ambiguities in aromatic ring puckering . Discrepancies between computational (DFT-optimized) and experimental structures can be reconciled by comparing torsion angles (e.g., nitro-group dihedrals >5° indicate steric strain) .

Q. What strategies optimize the pharmacological activity of this compound analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies focus on:
  • Nitro-group positioning : Meta-substitution enhances electron-withdrawing effects, stabilizing receptor-ligand interactions (e.g., antitumor activity in quinazoline derivatives) .
  • Benzyl modifications : Introducing electron-donating groups (e.g., -OCH₃) at the para position improves solubility and bioavailability .
  • Bioisosteric replacement : Replacing the nitro group with a sulfonamide moiety maintains activity while reducing toxicity .

Q. How are nitrosamine impurities assessed in this compound synthesis, and what mitigation strategies exist?

  • Methodological Answer : Risk assessment follows EMA guidelines:
  • Analytical screening : LC-MS/MS detects nitrosamines at ppm levels using transitions like m/z 74→57 for N-nitrosodimethylamine (NDMA) .
  • Process controls : Avoiding nitrite salts and secondary amines during synthesis minimizes nitrosation.
  • Post-synthesis purification : Activated charcoal treatment or recrystallization from ethanol/water reduces impurity levels .

Q. What computational methods predict the solubility and reactivity of this compound in polar solvents?

  • Methodological Answer :
  • COSMO-RS simulations estimate solubility parameters (δ) in solvents like DMSO or methanol. High nitro-group polarity correlates with δ > 20 MPa¹/² .
  • DFT calculations (B3LYP/6-31G*) predict electrophilic reactivity via Fukui indices, identifying the nitro group as the primary site for nucleophilic attack .

Methodological Tables

Parameter Technique Typical Data Reference
Melting PointDifferential Scanning Calorimetry (DSC)172–173°C (sharp peak)
Regiochemical Confirmation¹H NMR (400 MHz, CDCl₃)δ 8.2 ppm (quinazoline H-2)
Nitrosamine DetectionLC-MS/MSLOD: 0.1 ppm (NDMA)
Crystallographic ResolutionSHELXLR-factor < 0.05

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